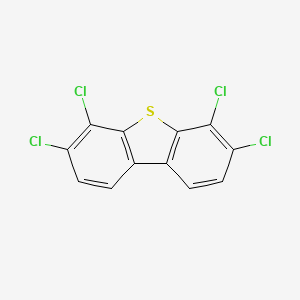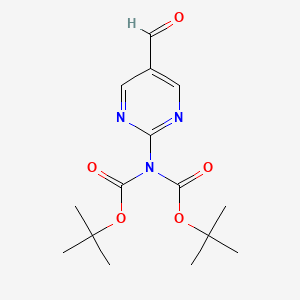
Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate is a complex organic compound with a unique structure that includes tert-butyl groups, a formyl group, and a pyrimidinyl-imidodicarboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl alcohol with a suitable pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the tert-butyl groups provide steric hindrance that can influence the compound’s reactivity. The pyrimidinyl-imidodicarboxylate moiety can interact with enzymes and other proteins, potentially affecting their function.
相似化合物的比较
Similar Compounds
Di-tert-butyl dicarbonate:
2,4-Di-tert-butylphenol: A compound used as an antioxidant in various applications.
Di-tert-butyl peroxide: An organic peroxide used as a radical initiator in polymerization reactions.
Uniqueness
Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate is unique due to its combination of functional groups, which provide a distinct reactivity profile
属性
分子式 |
C15H21N3O5 |
|---|---|
分子量 |
323.34 g/mol |
IUPAC 名称 |
tert-butyl N-(5-formylpyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C15H21N3O5/c1-14(2,3)22-12(20)18(13(21)23-15(4,5)6)11-16-7-10(9-19)8-17-11/h7-9H,1-6H3 |
InChI 键 |
CZWZMZXTHMADID-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C=N1)C=O)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


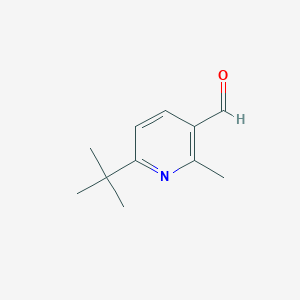
![N-cyclopropylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13016417.png)

![2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol](/img/structure/B13016435.png)


![2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13016446.png)

![(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13016460.png)
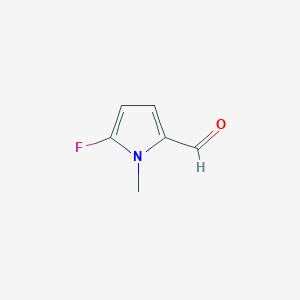
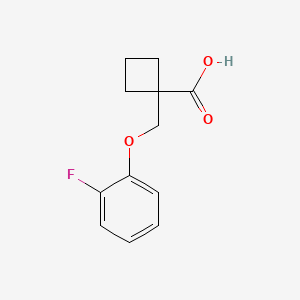
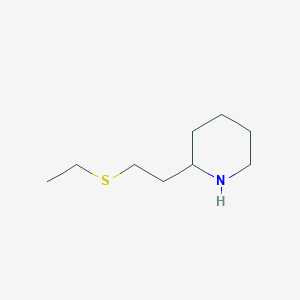
![tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13016486.png)
